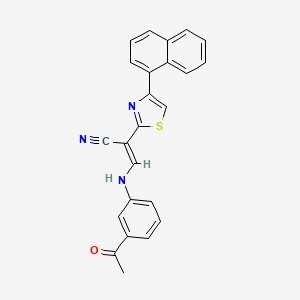
(R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride is a chiral compound known for its pharmacological properties. It belongs to the class of tetralin derivatives, which are often studied for their potential therapeutic applications, particularly in the field of neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methoxy-2-tetralone.
Reductive Amination: The 7-methoxy-2-tetralone undergoes reductive amination with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution of Enantiomers: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Formation of Hydrochloride Salt: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated resolution techniques.
Chemical Reactions Analysis
Types of Reactions
®-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The ketone group in the starting material can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 7-hydroxy-N-propyl-2-aminotetraline.
Reduction: 7-methoxy-N-propyl-2-aminotetralinol.
Substitution: Various N-alkylated derivatives.
Scientific Research Applications
®-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride has several scientific research applications:
Neuropharmacology: It is studied for its potential as a selective agonist or antagonist at various neurotransmitter receptors.
Medicinal Chemistry: Researchers explore its potential therapeutic effects in treating neurological disorders such as depression and anxiety.
Biological Studies: It is used in studies to understand the role of specific neurotransmitter systems in the brain.
Industrial Applications: The compound is used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of ®-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, modulating their activity and influencing neurotransmitter release and uptake. This modulation affects various neural pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-8-methoxy-N-propyl-2-aminotetraline hydrochloride
- ®-(+)-6-methoxy-N-propyl-2-aminotetraline hydrochloride
- ®-(+)-7-ethoxy-N-propyl-2-aminotetraline hydrochloride
Uniqueness
®-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy group at the 7-position and the propyl group on the nitrogen atom contribute to its selectivity and potency at certain neurotransmitter receptors, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2R)-7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H/t13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSBFQXBFQPSSC-BTQNPOSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)C=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

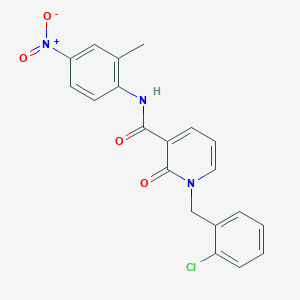
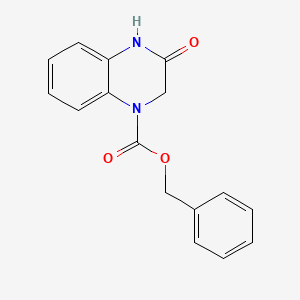
![N-(2,4-dichlorophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2528915.png)

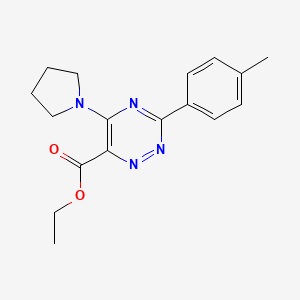
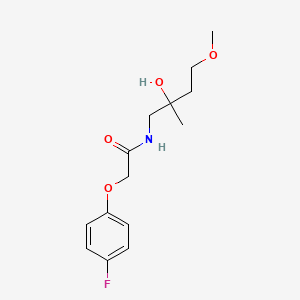
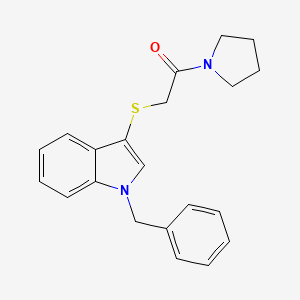
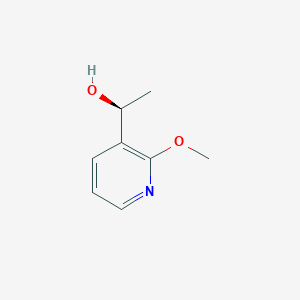
![2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2528924.png)
![9-(4-(2-hydroxyethyl)phenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2528925.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2528928.png)
